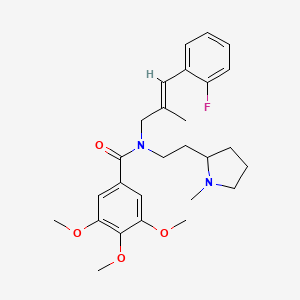

(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7

High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7; High Quality Biochemicals for Research Uses

Mécanisme D'action

Target of Action

VUF11207 TFA salt, also known as (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide, is a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7) . CXCR7 is a receptor for chemokines, which are signaling proteins secreted by cells. Its role involves regulating immune responses and mediating cell migration .

Mode of Action

VUF11207 interacts with its target, CXCR7, by binding to it . This binding induces the recruitment of β-arrestin2 to the CXCR7 . β-arrestin2 is a protein that regulates G protein-coupled receptor signaling. The recruitment of β-arrestin2 is followed by the internalization of the receptor . This means that the receptor is brought into the cell from the cell surface, which can lead to a decrease in cell surface expression of CXCR7 .

Biochemical Pathways

The binding of VUF11207 to CXCR7 and the subsequent recruitment of β-arrestin2 can affect various biochemical pathways. These pathways are primarily related to immune responses and cell migration, given the role of CXCR7 . .

Pharmacokinetics

Its solubility in water is reported to be 5 mg/ml , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of VUF11207’s action primarily involve changes in CXCR7 activity. By binding to CXCR7 and inducing the recruitment of β-arrestin2, VUF11207 can modulate the signaling pathways mediated by this receptor . This can lead to changes in immune responses and cell migration .

Activité Biologique

The compound (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide , also known by its CAS number 1378524-41-4, is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes multiple functional groups that may influence its biological activity, particularly in areas such as neuropharmacology and cancer treatment.

- Molecular Formula : C27H35FN2O4

- Molecular Weight : 470.58 g/mol

- CAS Number : 1378524-41-4

- PubChem ID : 59052285

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cancer cell proliferation. The presence of the fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | G1 phase cell cycle arrest |

| HeLa (Cervical Cancer) | 25 | Increased reactive oxygen species |

Neuropharmacological Effects

This compound has also shown promise in neuropharmacology. It acts as a selective modulator of neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This modulation could potentially lead to therapeutic effects in mood disorders and neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study involving a mouse model of Parkinson's disease, administration of the compound resulted in:

- Reduced motor deficits.

- Decreased neuroinflammation.

- Enhanced dopaminergic neuron survival.

Safety Profile

Toxicological assessments indicate that while the compound exhibits therapeutic potential, it also presents some safety concerns. Acute toxicity studies reveal that high doses can lead to hepatotoxicity and nephrotoxicity. Further investigations are required to establish a safe therapeutic window.

| Toxicity Parameter | Observed Effect |

|---|---|

| Hepatotoxicity | Elevated liver enzymes |

| Nephrotoxicity | Increased serum creatinine |

| General Toxicity | Mild gastrointestinal distress |

Propriétés

IUPAC Name |

N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRRKAXHMGUHZ-XDJHFCHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730917 |

Source

|

| Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378524-41-4 |

Source

|

| Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.